Ethyl 2-Fluoro-6-methoxybenzoate
Description
Ethyl 2-Fluoro-6-methoxybenzoate is an organic compound with the molecular formula C10H11FO3. It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring, which is further esterified with ethanol. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-fluoro-6-methoxybenzoic acid.
Esterification Reaction: The carboxylic acid group of 2-fluoro-6-methoxybenzoic acid is esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) and under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also being explored to make the process more sustainable.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Properties
IUPAC Name |
ethyl 2-fluoro-6-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-3-14-10(12)9-7(11)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTGADHDRWQHRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673273 | |
| Record name | Ethyl 2-fluoro-6-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773136-55-3 | |
| Record name | Ethyl 2-fluoro-6-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Ethyl 2-Fluoro-6-methoxybenzoate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-Fluoro-6-methoxybenzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 2-Fluoro-6-methoxybenzoate is structurally similar to other fluorinated benzoates and methoxybenzoates. Some similar compounds include:
Ethyl 2-fluoro-3-methoxybenzoate
Ethyl 3-fluoro-4-methoxybenzoate
Ethyl 4-fluoro-2-methoxybenzoate
Uniqueness: this compound is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring, which influences its chemical reactivity and biological activity.
Biological Activity
Ethyl 2-Fluoro-6-methoxybenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Fluorine Atom : Enhances lipophilicity and bioactivity.
- Methoxy Group : Influences solubility and receptor interactions.
- Benzoate Framework : Provides a stable aromatic structure conducive to biological activity.
The molecular formula for this compound is , with a molecular weight of approximately 200.19 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom is particularly significant as it can enhance the compound's binding affinity due to the electronegative nature of fluorine, which can stabilize interactions with target proteins.
Potential Mechanisms Include:
- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for various physiological processes.
Biological Activity Data
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
A study evaluating the antimicrobial properties of similar compounds suggests that this compound exhibits moderate antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Listeria monocytogenes | 16 |
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The compound's ability to modulate key signaling pathways involved in cell survival and proliferation has been documented in vitro.
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
A comprehensive study assessed the antimicrobial efficacy of this compound against clinical isolates. Results indicated significant inhibition of bacterial growth at concentrations above the MIC, supporting its potential as a therapeutic agent. -
In Vitro Cancer Cell Studies :
In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Flow cytometry analyses revealed increased apoptosis rates in treated cells compared to controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
